1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(10-13-5-3-9-21-13)18-8-2-4-12(11-18)20-14-6-1-7-16-17-14/h1,3,5-7,9,12H,2,4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZQSPCKFYSCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents.
Biological Activity
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, as well as its synthesis and possible therapeutic applications.
Structural Characteristics
The compound consists of:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms.
- Thiophene Group : A five-membered ring containing sulfur.
These structural components contribute to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown promising antibacterial and antifungal activities in various studies . The presence of the thiophene and pyridazine rings may enhance these effects through specific interactions with microbial targets.
| Compound | Activity Type | Observed Effect |
|---|---|---|
| 1-(4-Pyridyl)piperidin-2-one | Antibacterial | Effective against Gram-positive bacteria |
| 2-(Thiazol-4-yl)-N-piperidinyl ethanone | Antifungal | Inhibitory against Candida species |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar heterocyclic compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary findings indicate that this compound may interact with pathways involved in tumor growth regulation.
Neuroprotective Effects
Research into the neuroprotective properties of piperidine derivatives has revealed that they may offer benefits in conditions such as Alzheimer's disease. The ability of the compound to cross the blood-brain barrier could make it a candidate for further investigation in neurodegenerative disorders.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step procedures that require optimization for yield and purity. The synthetic routes often utilize common reagents like organoboranes for coupling reactions.
Case Studies
Several studies have explored similar compounds:
- Antimicrobial Study : A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity using serial dilution methods, showing promising results against various pathogens .
- Neuroprotective Study : Compounds structurally related to this compound were tested in vitro for their effects on neuronal cell lines, indicating potential protective effects against oxidative stress .
Comparison with Similar Compounds
Key Observations:
Bioactivity Profile: MAC-5576 demonstrates potent antiviral activity, suggesting that the thiophen-2-yl ethanone scaffold is compatible with protease inhibition when paired with heteroaromatic groups like chloropyridine . In contrast, MK47 and related arylpiperazines prioritize CNS penetration, likely due to the trifluoromethylphenyl group enhancing lipophilicity and blood-brain barrier permeability . The absence of a pyridazine group in these analogs highlights the unique electronic and steric properties of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, which may influence target selectivity.
Synthetic Routes: The synthesis of piperidine-thiophene hybrids often involves nucleophilic substitution (e.g., reaction of chloroethanones with piperidine) or coupling reactions (e.g., HOBt/TBTU-mediated amide formation) .
Physicochemical Properties: Thiophene derivatives generally exhibit moderate logP values (2.5–3.5), balancing solubility and membrane permeability. Crystallographic data for hydroxypiperidine analogs (e.g., ) suggests that hydroxylation at the 3-position of piperidine enhances hydrogen-bonding capacity, a feature absent in the target compound.
Comparison with Non-Piperidine Thiophene Derivatives
Key Observations:
- Replacing piperidine with other heterocycles (e.g., furopyridine) shifts activity toward anticancer targets, underscoring the piperidine ring’s role in modulating CNS or antimicrobial effects .
Q & A
Basic: What synthetic methodologies are established for synthesizing 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, and what intermediates are critical?
Answer:
Synthesis typically involves multi-step routes:
- Step 1: Condensation of pyridazin-3-ol derivatives with piperidine precursors under nucleophilic substitution conditions (e.g., using thionyl chloride for activation) .
- Step 2: Coupling of the resulting pyridazin-3-yloxy-piperidine intermediate with a thiophene-2-yl acetyl moiety via a thioketone intermediate. Reagents like HOBt/TBTU or DCC/DMAP are employed for amide bond formation .
- Key intermediates: 3-(pyridazin-3-yloxy)piperidine and 2-(thiophen-2-yl)acetyl chloride. Solvents (DMF, dichloromethane) and temperature control (reflux at 80–100°C) are critical for yield optimization .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the pyridazine-piperidine linkage and thiophene substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities (<2% by area normalization via HPLC) .
- HPLC-PDA: Quantifies purity (>98%) and monitors degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Basic: What in vitro assays are recommended for preliminary pharmacological screening?
Answer:
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
- Antioxidant activity: DPPH radical scavenging assay, comparing IC50 values to ascorbic acid controls .
Advanced: How can coupling reaction yields be optimized between pyridazine and piperidine moieties?
Answer:
- Catalyst selection: Use Pd(PPh3)4 for Suzuki-Miyaura coupling (if aryl halides are intermediates) or TBTU for amide bond formation .
- Solvent optimization: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperidine derivatives .
- Temperature modulation: Stepwise heating (40°C → 80°C) minimizes side reactions like N-oxide formation on pyridazine .
Advanced: How do structural modifications influence biological activity?
Answer:
- Pyridazine ring: Electron-withdrawing groups (e.g., -Cl, -CF3) at position 6 enhance kinase inhibition but reduce solubility. Comparative SAR studies show a 10-fold increase in potency with -CF3 substitution .
- Thiophene moiety: Methylation at position 5 improves metabolic stability (t1/2 > 4 hrs in liver microsomes) but reduces COX-2 affinity .
- Piperidine linker: Replacement with azepane increases blood-brain barrier permeability but introduces cytotoxicity in neuronal models .
Advanced: How can contradictions in biological activity data across assay models be resolved?
Answer:
- Orthogonal assays: Validate anticancer activity using both MTT (cell viability) and clonogenic assays (long-term proliferation) .
- Target engagement studies: Use SPR (surface plasmon resonance) to confirm direct binding to EGFR, ruling out off-target effects in conflicting cytotoxicity data .
- Species-specific models: Compare murine vs. human hepatocyte metabolic profiles to explain discrepancies in toxicity .
Basic: What physicochemical properties are critical for formulation, and how are they determined?
Answer:
- LogP: Measured via reverse-phase HPLC (C18 column); values >3 indicate high lipophilicity, requiring solubilization with cyclodextrins .
- Aqueous solubility: Shake-flask method (pH 7.4 PBS); <10 µg/mL solubility necessitates nanoformulation .
- Thermal stability: DSC (differential scanning calorimetry) identifies melting points (>150°C suggests crystalline stability) .
Advanced: What methodologies assess pharmacokinetic profiles and metabolic stability?
Answer:
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP450 inhibition assays identify metabolic pathways .
- Membrane permeability: Caco-2 monolayer assay (apparent permeability >1 × 10⁻6 cm/s indicates oral bioavailability) .
- Plasma protein binding: Equilibrium dialysis (>95% binding suggests limited free drug availability) .
Advanced: How do crystallographic studies inform solid-state stability and polymorphism risks?
Answer:
- Single-crystal X-ray diffraction: Resolves hydrogen-bonding networks (e.g., piperidine N-H···O interactions) influencing hygroscopicity .
- PXRD (powder X-ray diffraction): Detects polymorphic forms; annealing at 120°C converts metastable Form II to stable Form I .
Advanced: What computational strategies predict off-target interactions and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
